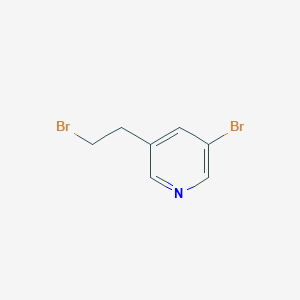
3-Bromo-5-(2-bromoethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(2-bromoethyl)pyridine is a halogenated pyridine derivative. Pyridine derivatives are widely used in organic synthesis due to their versatile reactivity and ability to form stable complexes with various metals. The presence of bromine atoms in the compound enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-bromoethyl)pyridine typically involves the bromination of 5-(2-bromoethyl)pyridine. One common method is the direct bromination using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as iron or copper bromides, can also enhance the efficiency of the bromination process.
化学反应分析
Types of Reactions
3-Bromo-5-(2-bromoethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the primary products.
Reduction Reactions: Reduced pyridine derivatives are formed.
科学研究应用
3-Bromo-5-(2-bromoethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets such as enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 3-Bromo-5-(2-bromoethyl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its bromine atoms. These interactions can modulate the activity of the target molecules, leading to desired biological effects. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
3-Bromopyridine: A simpler brominated pyridine derivative used in similar applications.
5-Bromo-2-(bromomethyl)pyridine: Another brominated pyridine with different substitution patterns.
2-Bromo-5-methylpyridine: A methyl-substituted bromopyridine with distinct reactivity.
Uniqueness
3-Bromo-5-(2-bromoethyl)pyridine is unique due to the presence of two bromine atoms at different positions on the pyridine ring. This structural feature enhances its reactivity and allows for the formation of a wide range of derivatives through various chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C7H7Br2N |
|---|---|
分子量 |
264.94 g/mol |
IUPAC 名称 |
3-bromo-5-(2-bromoethyl)pyridine |
InChI |
InChI=1S/C7H7Br2N/c8-2-1-6-3-7(9)5-10-4-6/h3-5H,1-2H2 |
InChI 键 |
ZTHDPWKVRZUYTK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1Br)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


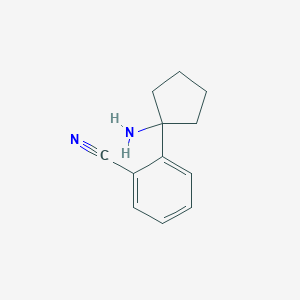
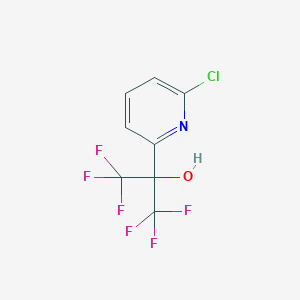
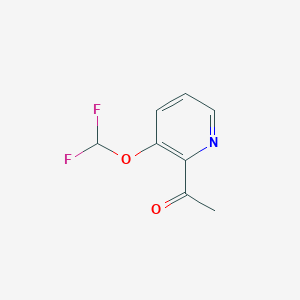
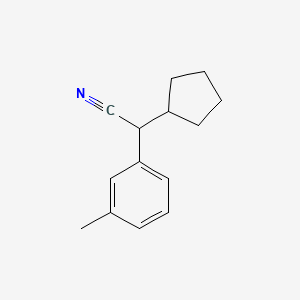
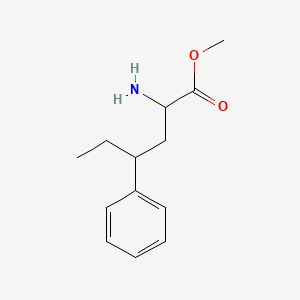
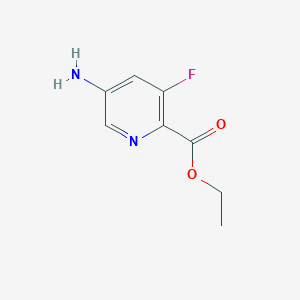
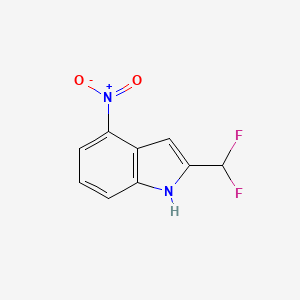
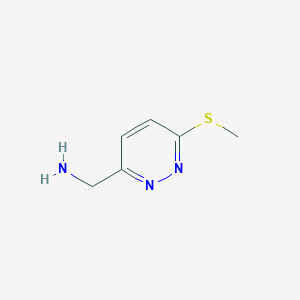
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B12971092.png)
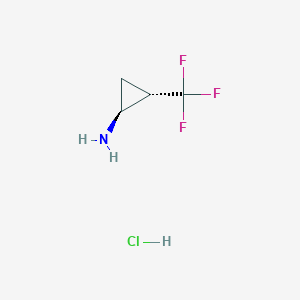

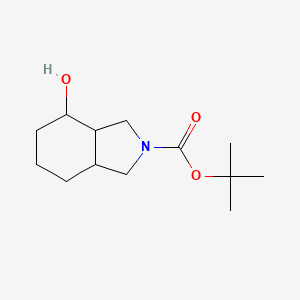
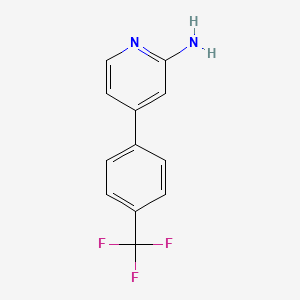
![(3AS,7aR)-octahydrofuro[3,4-c]pyridine](/img/structure/B12971123.png)
